molecular formula C21H22N4O2S B5975847 N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

Cat. No. B5975847
M. Wt: 394.5 g/mol
InChI Key: PZEGUTGULUDSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide, also known as PQT-12, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. PQT-12 is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH has been shown to have therapeutic potential in a range of diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide exerts its therapeutic effects by inhibiting DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, and their synthesis is required for cell growth and proliferation. By inhibiting DHODH, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide disrupts the synthesis of pyrimidine nucleotides, leading to decreased cell growth and proliferation.
Biochemical and physiological effects:
In addition to its effects on cell growth and proliferation, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have other biochemical and physiological effects. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been shown to reduce inflammation in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potency as a DHODH inhibitor. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have a lower IC50 value, or concentration required to inhibit DHODH activity by 50%, than other DHODH inhibitors. This makes N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide a more effective tool for studying the role of DHODH in various biological processes.
One limitation of using N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potential toxicity. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have cytotoxic effects on some cell lines, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for research on N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. One area of focus is the development of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide derivatives with improved potency and selectivity for DHODH. Another area of focus is the investigation of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the long-term effects of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide on human health.

Synthesis Methods

The synthesis of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide involves a multistep process that begins with the reaction of 3-propoxyaniline with 2-chloro-4-(methylsulfonyl)quinoline to form an intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. The synthesis of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been optimized to improve yields and reduce the number of steps required, making it a viable candidate for large-scale production.

Scientific Research Applications

N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. In cancer research, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
In autoimmune disorders, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to reduce inflammation and improve symptoms in animal models of multiple sclerosis and rheumatoid arthritis. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been studied for its potential to treat viral infections, including hepatitis C and dengue fever.

properties

IUPAC Name

1-methyl-3-[[2-(3-propoxyphenyl)quinoline-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-11-27-15-8-6-7-14(12-15)19-13-17(20(26)24-25-21(28)22-2)16-9-4-5-10-18(16)23-19/h4-10,12-13H,3,11H2,1-2H3,(H,24,26)(H2,22,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEGUTGULUDSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{[2-(3-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinecarbothioamide

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